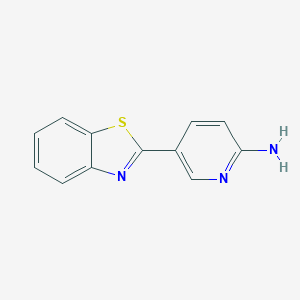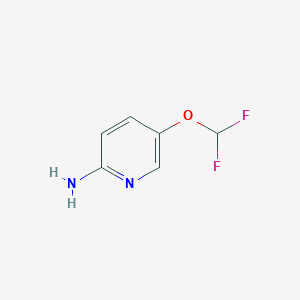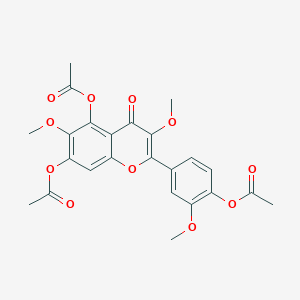
2,2-Dimethylbut-3-ynoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethylbut-3-ynoyl chloride is an organic compound with the molecular formula C₆H₇ClO. It is a derivative of butynoyl chloride, where the butynoyl group is substituted with two methyl groups at the second carbon position. This compound is known for its reactivity and is used in various chemical synthesis processes.
準備方法
Synthetic Routes and Reaction Conditions
2,2-Dimethylbut-3-ynoyl chloride can be synthesized through several methods. One common method involves the reaction of 2,2-dimethylbut-3-yn-2-ol with thionyl chloride (SOCl₂). The reaction typically proceeds under reflux conditions, where the alcohol is converted to the corresponding chloride:
2,2-Dimethylbut-3-yn-2-ol+SOCl2→2,2-Dimethylbut-3-ynoyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction conditions helps in maintaining the purity and yield of the product.
化学反応の分析
Types of Reactions
2,2-Dimethylbut-3-ynoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The triple bond in the butynoyl group can participate in addition reactions with halogens or hydrogen halides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as ammonia, primary or secondary amines, and alcohols are commonly used. The reactions are typically carried out in the presence of a base like pyridine or triethylamine.
Addition Reactions: Halogens (e.g., bromine, chlorine) or hydrogen halides (e.g., HCl, HBr) are used under controlled conditions to add across the triple bond.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) or reducing agents like lithium aluminum hydride (LiAlH₄) can be used.
Major Products Formed
Nucleophilic Substitution: Products include amides, esters, and thioesters.
Addition Reactions: Products include dihalides or haloalkenes.
Oxidation and Reduction: Products include carboxylic acids or alcohols, depending on the reaction conditions.
科学的研究の応用
2,2-Dimethylbut-3-ynoyl chloride is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: The compound is used in the preparation of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: The compound is used in the study of enzyme mechanisms and protein modifications.
作用機序
The mechanism of action of 2,2-dimethylbut-3-ynoyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of the electron-withdrawing chlorine atom makes the carbonyl carbon more susceptible to nucleophilic attack. The triple bond in the butynoyl group also provides a site for addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications.
類似化合物との比較
Similar Compounds
Butynoyl Chloride: Lacks the methyl groups at the second carbon position.
2-Methylbut-3-ynoyl Chloride: Has only one methyl group at the second carbon position.
2,2-Dimethylbut-2-enoyl Chloride: Contains a double bond instead of a triple bond.
Uniqueness
2,2-Dimethylbut-3-ynoyl chloride is unique due to the presence of two methyl groups at the second carbon position, which influences its reactivity and steric properties. This makes it a valuable intermediate in organic synthesis and various industrial applications.
特性
IUPAC Name |
2,2-dimethylbut-3-ynoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO/c1-4-6(2,3)5(7)8/h1H,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRWNFBPTYBWLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![12,13-Dihydro-3,9-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B177872.png)



![2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine](/img/structure/B177881.png)



